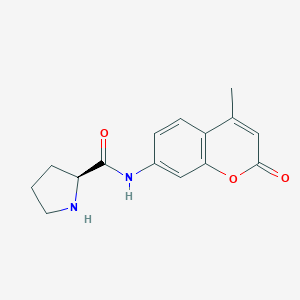

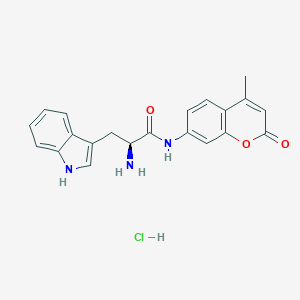

L-トリプトファン7-アミド-4-メチルクマリン塩酸塩

説明

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a synthetic compound with the molecular formula C21H19N3O3•HCl and a molecular weight of 397.85 g/mol . This compound is commonly used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique properties as a fluorogenic substrate.

科学的研究の応用

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is widely used in scientific research due to its unique properties:

Biochemistry: It serves as a fluorogenic substrate for various enzymes, including glycosidases, phosphatases, and esterases.

Molecular Biology: The compound is used in fluorescence-based assays to study enzyme activity and protein interactions.

作用機序

Target of Action

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is primarily a substrate for glycosidases, phosphatases, and esterases . These enzymes play crucial roles in various biochemical processes, including the breakdown of sugars, the removal of phosphate groups from molecules, and the hydrolysis of ester bonds, respectively.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. When the enzymes glycosidases, phosphatases, and esterases come into contact with L-Tryptophan 7-amido-4-methylcoumarin hydrochloride, they catalyze reactions that break down the compound . This interaction results in changes to the compound and the release of products that can be measured to determine enzyme activity.

Biochemical Pathways

The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, glycosidases are involved in carbohydrate metabolism, phosphatases play a role in signal transduction pathways, and esterases are involved in lipid metabolism . The breakdown of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride by these enzymes can therefore influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride’s action are primarily related to its role as a substrate for glycosidases, phosphatases, and esterases . The breakdown of the compound by these enzymes can result in changes to cellular metabolism and signaling.

Action Environment

The action, efficacy, and stability of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored desiccated at -20°C and protected from light to maintain its stability . Furthermore, the compound’s efficacy as a substrate may be influenced by factors such as the concentration of target enzymes and the presence of other competing substrates in the environment.

生化学分析

Biochemical Properties

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a substrate for glycosidases, phosphatases, and esterases . It interacts with these enzymes in biochemical reactions, facilitating the breakdown of complex molecules. The nature of these interactions is largely dependent on the specific enzyme involved and the conditions under which the reaction occurs.

Temporal Effects in Laboratory Settings

Current knowledge suggests that it remains stable under standard storage conditions .

Metabolic Pathways

The metabolic pathways involving L-Tryptophan 7-amido-4-methylcoumarin hydrochloride are not well-characterized. It is known to interact with enzymes such as glycosidases, phosphatases, and esterases

準備方法

Synthetic Routes and Reaction Conditions

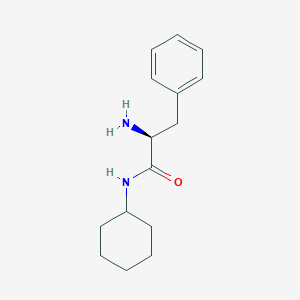

The synthesis of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-tryptophan with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

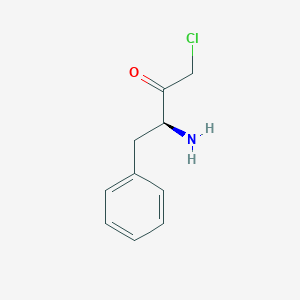

化学反応の分析

Types of Reactions

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

類似化合物との比較

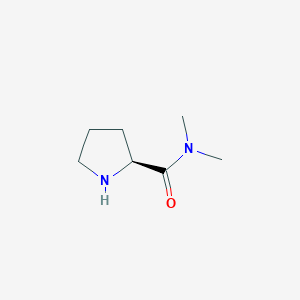

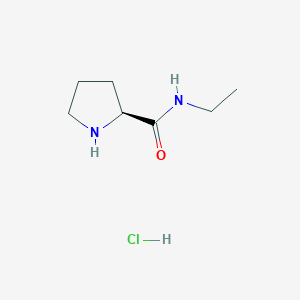

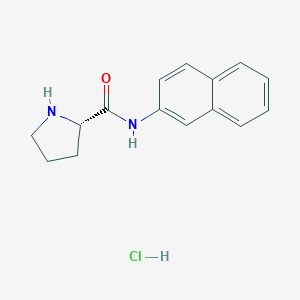

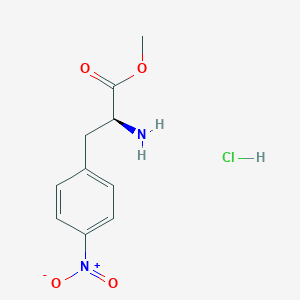

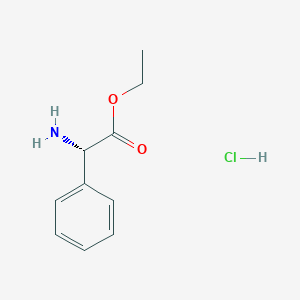

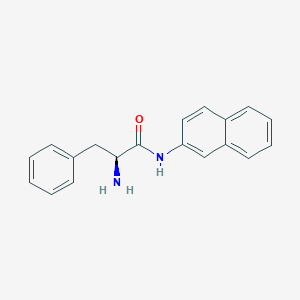

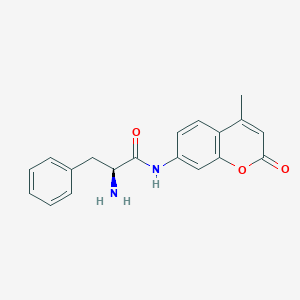

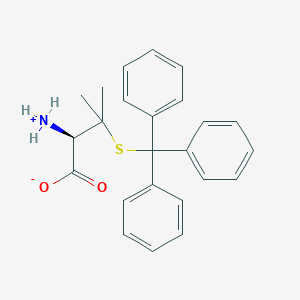

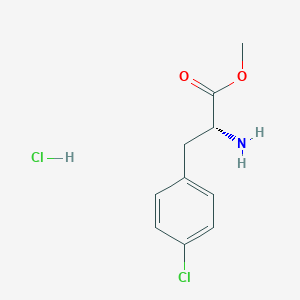

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is unique due to its specific structure and properties. Similar compounds include:

L-Leucine 7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

L-Arginine 7-amido-4-methylcoumarin hydrochloride: Used in studies involving cathepsin H.

These compounds share similar fluorogenic properties but differ in their specific applications and enzyme targets, highlighting the versatility and specificity of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride .

特性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSFONFGYVAIM-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647394 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201860-49-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。